molecular formula C19H19ClN2O3 B4084216 [1-(Benzimidazol-1-yl)-3-(2-chloro-5-methylphenoxy)propan-2-yl] acetate

[1-(Benzimidazol-1-yl)-3-(2-chloro-5-methylphenoxy)propan-2-yl] acetate

Cat. No.: B4084216
M. Wt: 358.8 g/mol
InChI Key: ZMPOSJDLWAEBNB-UHFFFAOYSA-N
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Description

[1-(Benzimidazol-1-yl)-3-(2-chloro-5-methylphenoxy)propan-2-yl] acetate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole ring, a chlorinated phenoxy group, and an acetate ester, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Benzimidazol-1-yl)-3-(2-chloro-5-methylphenoxy)propan-2-yl] acetate typically involves a multi-step process:

    Formation of Benzimidazole: The benzimidazole ring is synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Chlorination: The phenoxy group is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The chlorinated phenoxy compound is then coupled with the benzimidazole derivative using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

    Acetylation: Finally, the acetate ester is introduced by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[1-(Benzimidazol-1-yl)-3-(2-chloro-5-methylphenoxy)propan-2-yl] acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenoxy group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced phenoxy derivatives.

    Substitution: Substituted phenoxy compounds with various functional groups.

Scientific Research Applications

[1-(Benzimidazol-1-yl)-3-(2-chloro-5-methylphenoxy)propan-2-yl] acetate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of [1-(Benzimidazol-1-yl)-3-(2-chloro-5-methylphenoxy)propan-2-yl] acetate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to biological effects.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation or apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1-(Benzimidazol-1-yl)-3-(2-chloro-5-methylphenoxy)propan-2-yl] acetate stands out due to its unique combination of a benzimidazole ring and a chlorinated phenoxy group, which imparts distinct chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

[1-(benzimidazol-1-yl)-3-(2-chloro-5-methylphenoxy)propan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-13-7-8-16(20)19(9-13)24-11-15(25-14(2)23)10-22-12-21-17-5-3-4-6-18(17)22/h3-9,12,15H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPOSJDLWAEBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC(CN2C=NC3=CC=CC=C32)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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